molecular formula C18H28N2O2 B4897926 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide

2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide

Cat. No.: B4897926
M. Wt: 304.4 g/mol
InChI Key: GLZXHERDFODXRZ-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and an acetamide group attached to a piperidine ring with an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate acylating agent to form the 2,3-dimethylphenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 1-isopropyl-4-piperidinylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original acetamide group.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide: Similar structure but with a methyl group instead of an isopropyl group.

    2-(2,3-dimethylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

2-(2,3-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide is unique due to the presence of the isopropyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct interactions with molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-13(2)20-10-8-16(9-11-20)19-18(21)12-22-17-7-5-6-14(3)15(17)4/h5-7,13,16H,8-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZXHERDFODXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2CCN(CC2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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